molecular formula C16H22N2O2 B7473554 N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide

N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide

Cat. No. B7473554
M. Wt: 274.36 g/mol
InChI Key: GOFZRMWKCXMYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is not fully understood. However, it has been shown to interact with various receptors and enzymes in the brain, including dopamine receptors, serotonin receptors, and acetylcholinesterase. It has been suggested that it may act as a modulator of neurotransmitter systems in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase activity, suggesting its potential use as a treatment for Alzheimer's disease. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide is its relatively simple synthesis method and high yield. It also has good solubility in various solvents, making it easy to use in lab experiments. However, one of the limitations is its relatively low stability, which can lead to degradation over time. It also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for the study of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its interactions with specific receptors and enzymes in the brain. Additionally, it may be useful to explore its potential as a tool compound for studying other neurotransmitter systems in the brain. Finally, further research is needed to improve its stability and half-life, which could enhance its potential as a drug candidate.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide involves the reaction of 4-hydroxyphenylpiperidine with cyclopropylmethylamine and subsequent carbonylation using carbon monoxide and palladium catalyst. The yield of this reaction is around 70%, and the purity can be improved through recrystallization.

Scientific Research Applications

N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has shown promising results as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, it has been used as a tool compound to study the mechanism of action of various receptors and enzymes. In neuroscience, it has been used to study the role of neurotransmitters and their receptors in the brain.

properties

IUPAC Name

N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15-5-3-13(4-6-15)14-7-9-18(10-8-14)16(20)17-11-12-1-2-12/h3-6,12,14,19H,1-2,7-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFZRMWKCXMYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)N2CCC(CC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide

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